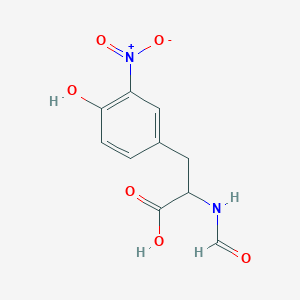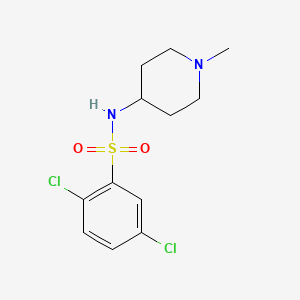![molecular formula C16H25NO5 B5140782 N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate is a chemical compound that is commonly known as Ephedrine. This compound belongs to a group of drugs known as sympathomimetic amines. Ephedrine is a powerful stimulant that has been used in various scientific research applications due to its ability to enhance physical and cognitive performance.
Mecanismo De Acción
Ephedrine acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. Norepinephrine and dopamine are neurotransmitters that are involved in the regulation of mood, attention, and arousal. By increasing the levels of these neurotransmitters, Ephedrine can enhance physical and cognitive performance.
Biochemical and Physiological Effects
Ephedrine has a number of biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and respiratory rate. It can also increase the levels of glucose and fatty acids in the blood, which can provide energy for physical activity. In addition, Ephedrine can reduce appetite and increase metabolism, which can lead to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ephedrine has a number of advantages and limitations for lab experiments. One advantage is that it is a powerful stimulant that can enhance physical and cognitive performance, making it useful for studying the effects of exercise and cognitive tasks. However, Ephedrine can also have side effects such as anxiety, insomnia, and heart palpitations, which can limit its use in certain experiments.
Direcciones Futuras
For research on Ephedrine include the development of new drugs and the study of its long-term effects on physical and cognitive performance.
Métodos De Síntesis
Ephedrine can be synthesized through a variety of methods, including the reduction of ephedrone, which is a precursor chemical. The reduction of ephedrone can be achieved through the use of reducing agents such as lithium aluminum hydride or sodium borohydride. Another method for synthesizing Ephedrine is through the condensation of benzaldehyde and nitroethane, followed by reduction with hydrogen gas.
Aplicaciones Científicas De Investigación
Ephedrine has been used in various scientific research applications due to its ability to enhance physical and cognitive performance. In sports, Ephedrine has been used as a performance-enhancing drug due to its ability to increase endurance and reduce fatigue. In addition, Ephedrine has been used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-5-12-8-6-7-9-13(12)16-11-10-15-14(2,3)4;3-1(4)2(5)6/h6-9,15H,5,10-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWKMCDLNLIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-ethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)

![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)

![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)


![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)

![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)